2-Bromo-3-methylbutane
Overview
Description
2-Bromo-3-methylbutane is an organic compound with the molecular formula C₅H₁₁Br. It is a halogenated alkane, specifically a brominated derivative of 3-methylbutane. This compound is often used in organic synthesis due to its reactivity and ability to undergo various chemical transformations .
Mechanism of Action
Target of Action
The primary target of 2-Bromo-3-methylbutane is the β-hydrogen on the β-carbon atom of the molecule .
Mode of Action
This compound undergoes a bimolecular elimination mechanism, also known as the E2 mechanism . In this process, a base, such as OH-, uses its electron pair to attack a β-hydrogen on the β-carbon and starts to form a bond . Simultaneously, the β C-H sigma bond begins to move in to become the π bond of a double bond, and meanwhile, Br begins to depart by taking the bonding electrons with it .
Biochemical Pathways
The E2 mechanism is a single-step concerted reaction, similar to the S_N2 mechanism, with multiple electron pair transfers that happen at the same time . The reaction rate depends on the concentration of both the substrate and base . The elimination reaction of this compound can produce two products: 2-methyl-2-butene and 2-methyl-1-butene by following two different pathways .
Pharmacokinetics
The compound’s molecular weight is 151045 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The result of the E2 elimination reaction is the formation of a C=C double bond and a H2O molecule, with Br- leaving completely . The reaction can yield two products: 2-methyl-2-butene and 2-methyl-1-butene .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and the presence of a base . For instance, the reaction rate of the E2 mechanism depends on the concentration of both the substrate and base . Additionally, safety data sheets recommend keeping the compound away from open flames, hot surfaces, and sources of ignition .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-3-methylbutane can be synthesized through the bromination of 3-methylbutane. This process typically involves the use of bromine (Br₂) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine molecule dissociates into bromine radicals that react with 3-methylbutane to form this compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to optimize yield and minimize by-products. The use of catalysts and advanced separation techniques can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-methylbutane undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions (S_N1 and S_N2 mechanisms), where the bromine atom is replaced by another nucleophile.
Elimination Reactions: It can undergo elimination reactions (E1 and E2 mechanisms) to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include hydroxide ions (OH⁻), cyanide ions (CN⁻), and ammonia (NH₃). These reactions typically occur in polar solvents such as water or alcohols.
Elimination Reactions: Reagents such as potassium hydroxide (KOH) in ethanol are used to promote the formation of alkenes.
Major Products:
Substitution Reactions: Products include alcohols, nitriles, and amines, depending on the nucleophile used.
Elimination Reactions: The major products are alkenes, such as 2-methyl-2-butene and 3-methyl-1-butene.
Scientific Research Applications
2-Bromo-3-methylbutane is utilized in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the formation of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and protein modifications.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active compounds.
Industry: It is used in the production of agrochemicals, polymers, and specialty chemicals.
Comparison with Similar Compounds
- 2-Bromo-2-methylbutane
- 1-Bromo-3-methylbutane
- 2-Bromo-2,3-dimethylbutane
Comparison: 2-Bromo-3-methylbutane is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. For example, 2-Bromo-2-methylbutane has a different reactivity profile due to the presence of a tertiary carbon, making it more prone to elimination reactions .
Properties
IUPAC Name |
2-bromo-3-methylbutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11Br/c1-4(2)5(3)6/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGVDCMNIAOLHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20336212 | |
Record name | 2-bromo-3-methylbutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20336212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18295-25-5 | |
Record name | 2-bromo-3-methylbutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20336212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-3-methylbutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.